Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate
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Overview
Description
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the reaction of 1,2-dimethylimidazole with sulfur dioxide and sodium hydroxide. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfinate group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinate group, which can act as both an electron donor and acceptor .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinate esters .
Scientific Research Applications
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1,2-Dimethylimidazole: Lacks the sulfinate group, resulting in different reactivity and applications.
Sodium imidazole-4-sulfinate: Similar structure but without the methyl groups, leading to variations in chemical behavior and biological activity.
Uniqueness: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of both methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is an organosulfur compound recognized for its diverse biological activities. This compound features a sulfinic acid functional group attached to a 1,2-dimethyl-1H-imidazole ring, which contributes to its unique properties and potential applications in pharmaceuticals and organic synthesis. Research has highlighted its antimicrobial, anti-inflammatory, and anticancer properties, primarily attributed to the imidazole structure's interactions with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Imidazole Ring: A five-membered ring containing two nitrogen atoms.
- Methyl Substituents: Two methyl groups at the 1 and 2 positions enhance solubility and reactivity.
- Sulfinyl Group: Located at the 4 position, this group is crucial for the compound's biological activity.
Table 1: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Imidazole ring with sulfinyl group | Potential for diverse biological activities |
1,2-Dimethylimidazole | Imidazole ring with two methyl groups | Lacks sulfinic acid functionality |
Sodium sulfinate | Sulfinic acid group without imidazole structure | Primarily used as a reducing agent |
Imidazole-4-sulfonic acid | Imidazole ring with a sulfonic acid group | More acidic than sulfinate; used in catalysis |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the sulfinyl group enhances its interaction with microbial membranes, leading to increased permeability and cell lysis. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in pain and inflammation. This activity positions it as a candidate for developing anti-inflammatory drugs.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cell cycle progression. For instance, compounds derived from this structure have shown cytotoxic effects against leukemia and lymphoma cell lines, with growth inhibition values (GI50) ranging from 0.4 to 8 µM depending on the specific derivative tested.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation: The compound can interact with various receptors, leading to altered signaling pathways that influence cell survival and proliferation.
Study on Anticancer Activity
In a recent study assessing the anticancer effects of related compounds, this compound derivatives were tested on several cancer cell lines including HuT78 (T-cell lymphoma) and THP-1 (acute monocytic leukemia). The results indicated significant increases in cell death rates compared to untreated controls. Notably:
- Cell Cycle Analysis: Treated cells showed an accumulation in the subG0/G1 phase, indicating apoptosis.
This study underscores the potential of this compound in cancer therapeutics.
Properties
Molecular Formula |
C5H7N2NaO2S |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
sodium;1,2-dimethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
YEBMFHZGLXJTJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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